~133-Fold Superior p56lck Inhibition Compared to the Parent Natural Product Lavendustin A
In head-to-head testing against immunoprecipitated p56lck, 150258-63-2 (compound 12) achieved an IC50 of 60 nM, compared to 8,000 nM for the parent natural product lavendustin A, representing an approximately 133-fold improvement in inhibitory potency [1][2]. Both compounds were evaluated under identical immunoprecipitated p56lck autophosphorylation assay conditions as reported in the same study [1].
| Evidence Dimension | p56lck autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 60 nM |
| Comparator Or Baseline | Lavendustin A: 8,000 nM |
| Quantified Difference | ~133-fold more potent |
| Conditions | Immunoprecipitated p56lck autophosphorylation assay; J. Med. Chem. 1993, 36, 3010-3014 |
Why This Matters
This ~133-fold potency advantage over the natural product starting point directly supports selection of 150258-63-2 over lavendustin A for assays requiring potent p56lck blockade, reducing the compound quantity needed per experiment and enabling lower working concentrations.
- [1] Smyth M.S., Stefanova I., Hartmann F., Horak I.D., Osherov N., Levitzki A., Burke T.R. Jr. Non-amine based analogues of lavendustin A as protein-tyrosine kinase inhibitors. J. Med. Chem. 1993, 36, 3010-3014. PMID: 8105084. View Source
- [2] GtoPdb / ChEMBL. Lavendustin A activity data: Inhibition of p56lck autophosphorylation, IC50 = 8,000 nM. Data sourced from J. Med. Chem. (1993) 36: 3010-3014 [PMID:8105084]. View Source
